molecular formula C17H12F2N2O3 B2517348 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide CAS No. 1421506-24-2

3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide

Cat. No.: B2517348
CAS No.: 1421506-24-2
M. Wt: 330.291
InChI Key: QUYHMJULAIGBHY-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide is a synthetic small molecule featuring an isoxazole core, a benzyloxy moiety at the 3-position, and a 2,5-difluorophenyl carboxamide group. This specific architecture classifies it as a derivative of isoxazole-5-carboxamide, a scaffold recognized in medicinal chemistry for its potential in neuroprotective applications . Compounds with this core structure are frequently investigated as inhibitors of pathologically relevant protein-protein interactions (PPIs) and cellular pores . Research into structurally similar benzyloxy benzamide and isoxazole carboxamide derivatives has highlighted their significant value in neuroscience, particularly for investigating ischemic stroke . These analogs have demonstrated potent neuroprotective effects in models of cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model, by disrupting the harmful interaction between PSD95 and neuronal nitric oxide synthase (nNOS) . This mechanism offers a targeted strategy to reduce glutamate-induced excitotoxicity and subsequent neuronal damage without completely blocking NMDA receptor function, potentially leading to a better side-effect profile . Furthermore, related isoxazole compounds are being explored as small molecule inhibitors of the mitochondrial permeability transition pore (mtPTP), a key mediator in cell death pathways following oxidative stress and a relevant target in conditions like neurodegenerative diseases (e.g., Parkinson's and Alzheimer's), stroke, and traumatic brain injury . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-phenylmethoxy-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O3/c18-12-6-7-13(19)14(8-12)20-17(22)15-9-16(21-24-15)23-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYHMJULAIGBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

A prevalent method involves the reaction of chloro oxime derivatives with α,β-unsaturated esters. For example, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid was synthesized via cyclocondensation of chloro oxime with (E)-ethyl-3-phenylprop-2-enoate in chloroform and triethylamine. This method, adaptable to the target compound, would require:

  • Chloro oxime precursor : Derived from hydroxylamine and a chlorinated carbonyl compound.
  • α,β-unsaturated ester : Ethyl propiolate or similar to form the isoxazole backbone.

Reaction Conditions :

  • Solvent: Chloroform or dichloromethane.
  • Base: Triethylamine (1.5 equiv).
  • Temperature: Room temperature, 24–48 hours.

Introduction of the Benzyloxy Group

Alkylation Techniques

The benzyloxy group at position 3 is introduced via nucleophilic substitution or Mitsunobu reaction. In a representative procedure, 3-hydroxyisoxazole-5-carboxylic acid is treated with benzyl bromide in the presence of a base (e.g., K₂CO₃ or NaH):

$$
\text{3-Hydroxyisoxazole-5-carboxylic acid} + \text{Benzyl bromide} \xrightarrow{\text{Base}} \text{3-(Benzyloxy)isoxazole-5-carboxylic acid}
$$

Optimization Notes :

  • Solvent : DMF or acetone for polar aprotic conditions.
  • Yield : Typically >80% with excess benzyl bromide.

Carboxamide Formation

Coupling Reagents (EDC/DMAP)

The carboxylic acid intermediate is activated for amide bond formation using carbodiimide reagents. For instance, 3-(benzyloxy)isoxazole-5-carboxylic acid is coupled with 2,5-difluoroaniline using EDC·HCl and DMAP in dichloromethane:

$$
\text{3-(Benzyloxy)isoxazole-5-carboxylic acid} + \text{2,5-Difluoroaniline} \xrightarrow{\text{EDC·HCl, DMAP}} \text{Target Compound}
$$

Procedure :

  • Dissolve the carboxylic acid (1.5 mmol) in DCM.
  • Add EDC·HCl (1.8 mmol) and DMAP (0.3 mmol).
  • Stir for 30 minutes under nitrogen.
  • Add 2,5-difluoroaniline (1.8 mmol) and stir for 24–48 hours.
  • Purify via flash chromatography (ethyl acetate/hexane).

Yield : 70–85%.

Direct Aminolysis

Alternative methods employ aminolysis of ester precursors. For example, ethyl 3-(benzyloxy)isoxazole-5-carboxylate reacts with 2,5-difluoroaniline in ethanol under reflux:

$$
\text{Ethyl 3-(benzyloxy)isoxazole-5-carboxylate} + \text{2,5-Difluoroaniline} \xrightarrow{\text{Ethanol, 80°C}} \text{Target Compound}
$$

Conditions :

  • Solvent: Ethanol.
  • Temperature: 80°C, 1 hour.
  • Yield: Up to 91%.

Optimization and Purification

Solvent and Temperature Effects

  • EDC/DMAP Method : Dichloromethane at room temperature minimizes side reactions.
  • Aminolysis : Ethanol at elevated temperatures accelerates ester cleavage but may require cooling to precipitate the product.

Purification Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (8:2) effectively separates the carboxamide.
  • Recrystallization : Cold ethanol or ethyl acetate/hexane mixtures yield high-purity solids.

Comparative Analysis of Methods

Method Conditions Yield Advantages
EDC/DMAP Coupling DCM, RT, 24–48 h 70–85% High selectivity, mild conditions
Direct Aminolysis Ethanol, 80°C, 1 h 91% Rapid, no coupling agents required

Chemical Reactions Analysis

Types of Reactions

3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivative.

    Reduction: Amine derivative.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Properties
    • Research indicates that isoxazole derivatives exhibit anti-inflammatory effects. For instance, compounds similar to 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide have been shown to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Anticancer Activity
    • Isoxazole derivatives are being investigated for their anticancer properties. Studies have demonstrated that certain isoxazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
  • Neurological Disorders
    • There is emerging evidence that compounds like this compound may have neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in metabolic pathways. For example, studies on related compounds suggest they may act as inhibitors of cyclooxygenase enzymes (COX), which play a role in the inflammatory response .
  • Molecular Probes
    • The unique structure of isoxazoles allows them to be used as molecular probes in biological assays. Their ability to selectively bind to certain biological targets makes them valuable tools for studying cellular processes and interactions .

Case Studies

  • Case Study on Anti-inflammatory Effects
    • A study conducted on a series of isoxazole derivatives, including this compound, showed significant inhibition of TNF-alpha production in macrophages. This finding supports the compound's potential as an anti-inflammatory agent .
  • Case Study on Anticancer Activity
    • In vitro studies have demonstrated that the compound induces apoptosis in breast cancer cell lines through the activation of caspase pathways. This suggests that further development could lead to novel cancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Analogs Identified

The primary structural analog for comparison is N-([(Benzyloxy)amino]methylene)-5-(([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolecarboxamide (CAS: 338399-38-5, ). Additional insights are drawn from benzotriazole derivatives (), though their heterocyclic core differs.

Comparative Analysis

Table 1: Structural and Physicochemical Comparison
Property 3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide N-([(Benzyloxy)amino]methylene)-5-(([3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino)methyl)-4,5-dihydro-3-isoxazolecarboxamide
Molecular Formula C₁₇H₁₄F₂N₂O₃ (hypothetical) C₁₉H₁₇ClF₃N₅O₃
Molar Mass (g/mol) ~332 (estimated) 455.82
Core Structure Fully unsaturated isoxazole 4,5-Dihydroisoxazole (partially saturated)
Substituents - 3-Benzyloxy
- 5-Carboxamide (2,5-difluorophenyl)
- 3-(Benzyloxyamino methylene)
- 5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)
Key Functional Groups - Benzyloxy
- Difluorophenyl
- Carboxamide
- Pyridinyl (Cl, CF₃)
- Carboxamide
- Chloro and trifluoromethyl
Potential Applications Hypothesized: Kinase/protease inhibition Medicinal chemistry (e.g., kinase inhibition due to pyridinyl and CF₃ motifs)
Electronic and Steric Effects

    Biological Activity

    3-(Benzyloxy)-N-(2,5-difluorophenyl)isoxazole-5-carboxamide is a synthetic compound belonging to the isoxazole class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features a unique structure characterized by the isoxazole ring, a benzyloxy group, and a difluorophenyl moiety. Its molecular formula is C15_{15}H13_{13}F2_2N2_{2}O3_{3}, with a molecular weight of approximately 300.27 g/mol.

    The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

    • Mitochondrial Permeability Transition Pore (mtPTP) : This compound may inhibit mtPTP opening, which is crucial in regulating cell death pathways. Disruption of mtPTP can lead to apoptosis in cancer cells .
    • Apoptosis Modulation : Studies indicate that derivatives of isoxazole can induce apoptosis by altering the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 and p21 .

    Biological Activity Studies

    Research has demonstrated various biological activities associated with this compound:

    Anticancer Activity

    • Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been found to reduce cell viability in human promyelocytic leukemia (HL-60) cells with an IC50_{50} value in the micromolar range .
    • Mechanistic Insights : The compound's ability to modulate apoptosis-related proteins suggests that it may serve as a promising candidate for further development as an anticancer agent.

    Neuroprotective Effects

    • Neuroinflammation : Isoxazole derivatives have been evaluated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The inhibition of inflammatory pathways may contribute to their protective effects on neuronal cells .

    Case Studies and Research Findings

    StudyFindingsReference
    Study on HL-60 CellsInduced apoptosis via downregulation of Bcl-2 and upregulation of p21
    Mitochondrial StudiesInhibition of mtPTP opening leading to reduced cell death
    Neuroprotective EvaluationPotential anti-inflammatory effects observed

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